21S-Argatroban

Coagulation Thrombin inhibition Stereoselectivity

21S-Argatroban (CAS 121785-72-6) is the isolated 21S-diastereoisomer of Argatroban, the primary circulating metabolite (M1) exhibiting 2- to 3-fold greater anticoagulant potency than the 21R epimer across CT, aPTT, and PT assays. The clinical Argatroban formulation is a fixed 65:35 (±2%) 21R:21S mixture with no in vivo interconversion, making the isolated 21S isomer irreplaceable for chiral purity quantification, impurity profiling, and metabolite identification. Procure this stereospecific reference standard to validate Chiralpak IA-3 HPLC methods and ensure batch-to-batch diastereoisomeric consistency.

Molecular Formula C₂₃H₃₆N₆O₅S
Molecular Weight 508.6 g/mol
CAS No. 121785-72-6
Cat. No. B130671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21S-Argatroban
CAS121785-72-6
Synonyms(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[[(3S)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid; 
Molecular FormulaC₂₃H₃₆N₆O₅S
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
InChIInChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1
InChIKeyKXNPVXPOPUZYGB-MXSMSXNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21S-Argatroban (CAS 121785-72-6): Definitive Product Specification and Stereochemical Identity


21S-Argatroban (CAS 121785-72-6) is the 21S-diastereoisomer of the synthetic direct thrombin inhibitor Argatroban, a peptidomimetic anticoagulant derived from L-arginine [1]. It exists as one of two epimers at the C-21 position, with the clinically administered drug product consisting of a fixed 65:35 (± 2%) mixture of 21-(R)-Argatroban (CAS 121785-71-5) and 21-(S)-Argatroban, respectively [2]. The compound is also identified as the primary circulating metabolite (M1) of Argatroban [3].

Why 21S-Argatroban Cannot Be Substituted with 21R-Argatroban or the Clinical Mixture


Substitution of 21S-Argatroban with either its 21R epimer or the 65:35 clinical mixture is scientifically invalid due to quantifiable differences in anticoagulant potency and the irreversible nature of stereochemical identity. In vivo coagulation assays demonstrate that 21S-Argatroban prolongs clotting times by 2- to 3-fold greater magnitude than 21R-Argatroban across multiple parameters, including whole blood coagulation time (CT), activated partial thromboplastin time (aPTT), and prothrombin time (PT) [1]. Furthermore, FDA-approved labeling explicitly states that there is no interconversion between the 21-(R) and 21-(S) diastereoisomers in vivo, and their plasma ratio remains constant at 65:35 regardless of metabolism or hepatic impairment [2]. This fixed stereochemical ratio in the clinical formulation is a defined quality attribute; procurement of the isolated 21S isomer serves fundamentally distinct purposes—including analytical reference standardization, impurity profiling, and stereospecific pharmacological investigations—that cannot be fulfilled by the mixed drug substance.

Quantitative Differentiation Evidence: 21S-Argatroban vs. 21R-Argatroban and Other Relevant Comparators


Anticoagulant Potency: 2- to 3-Fold Superiority of 21S-Argatroban Over 21R-Argatroban in Coagulation Assays

In a direct head-to-head comparison conducted in healthy dogs, 21S-Argatroban demonstrated approximately 2- to 3-fold greater anticoagulant activity than 21R-Argatroban across five distinct coagulation parameters [1]. The quantified differences were: twice longer coagulation time of whole blood (CT), thrice longer recalcification time (RT), twice longer prothrombin time (PT), twice longer kaolin partial thromboplastin time (aPTT), and slightly longer thrombin time (TT) [1]. Additionally, the patent specification states that the anticoagulation action of 21S-Argatroban is 2–3 times that of 21R-Argatroban [2]. This stereospecific potency differential at the C-21 position is consistent with findings that the (21S) diastereomer exhibits significantly greater activity compared to the (21R) form .

Coagulation Thrombin inhibition Stereoselectivity

Metabolic Identity: 21S-Argatroban as Primary Metabolite M1 with 3- to 5-Fold Weaker Activity Than Parent Argatroban

According to FDA-approved labeling, the primary metabolite (M1) of Argatroban—which is structurally identical to 21S-Argatroban—exerts 3- to 5-fold weaker anticoagulant effects than the parent Argatroban [1]. Plasma concentrations of M1 range between 0% and 20% of that of the parent drug [1]. Unchanged Argatroban remains the major component in plasma [2]. The Swiss Open Drug Database further quantifies this difference, reporting that the antithrombin effect of the primary metabolite M1 is 40-fold weaker than that of Argatroban [3]. This metabolic profile positions 21S-Argatroban as both a stereoisomer of clinical relevance and a distinct analyte requiring separate quantification in pharmacokinetic and bioanalytical studies.

Pharmacokinetics Metabolism CYP3A4/5

Separation Complexity: 21S-Argatroban Isolation Requires Specialized Chromatographic Resolution from the 64:36 Epimeric Mixture

Argatroban is commercially available as a mixture of 21R and 21S diastereoisomers in a ratio of approximately 64:36 [1]. This prompted the design of efficient separation setups for the two epimers [1]. A dedicated separation method for obtaining optically pure 21S-Argatroban was disclosed, involving heating to reflux in a mixture of alcohol and water as solvent for 5–10 hours, followed by cooling, standing, filtration, and repeated cycles to achieve practical-grade separation [2]. Analytical separation has been achieved using CHIRALPAK® IA-3 columns under normal phase conditions with n-hexane/2-propanol/trifluoroacetic acid mobile phase [3]. The non-trivial separation requirements underscore that 21S-Argatroban is not a commodity chemical but a specialized stereoisomer requiring validated isolation protocols.

Chiral separation Analytical chemistry Process development

Stereochemical Stability: No Interconversion Between 21R and 21S Diastereoisomers In Vivo

FDA-approved labeling explicitly states: 'There is no interconversion of the 21–(R):21–(S) diastereoisomers. The plasma ratio of these diastereoisomers is unchanged by metabolism or hepatic impairment, remaining constant at 65:35 (± 2%)' [1]. This finding is corroborated across multiple FDA package inserts [2]. The lack of in vivo epimerization means that the stereochemical identity of the administered compound is preserved throughout its pharmacokinetic lifetime. For analytical and quality control applications, this property validates the use of pure 21S-Argatroban as a stable reference standard that will not degrade or convert to the 21R form under standard storage or analytical conditions.

Stereochemical stability Pharmacokinetics Bioequivalence

Toxicological Classification: Acute Toxicity Profile per GHS Hazard Statements

According to PubChem's authoritative compound database, 21S-Argatroban anhydrous carries GHS hazard classifications: H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) [1]. These classifications correspond to Acute Toxicity Category 4 for oral and dermal routes [1]. The compound is also classified with R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) and R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) . These hazard classifications are distinct from the safety profile of the clinical formulation and establish specific handling, storage, and disposal requirements for laboratory and industrial use.

Toxicology Safety Handling

Validated Application Scenarios for 21S-Argatroban Procurement Based on Quantitative Evidence


Analytical Reference Standard for HPLC Impurity Profiling and Chiral Purity Determination

Given the fixed 65:35 diastereoisomer ratio in clinical Argatroban and the absence of in vivo interconversion [1], 21S-Argatroban serves as the essential reference standard for quantifying the S-epimer content in drug substance and drug product batches. Its 2- to 3-fold anticoagulant potency differential relative to 21R-Argatroban [2] further mandates accurate stereochemical quantification to ensure batch-to-batch consistency. Analytical methods employing CHIRALPAK® IA-3 columns have been validated for the separation of 21S-Argatroban from its epimer [3].

Metabolite Quantification in Pharmacokinetic and Bioequivalence Studies

As the primary circulating metabolite (M1) of Argatroban with 3- to 5-fold weaker anticoagulant activity than the parent drug [4], 21S-Argatroban is required as an authentic metabolite reference standard in bioanalytical method development and validation. Plasma concentrations of M1 range from 0% to 20% of parent drug levels [4], necessitating a discrete reference material for accurate LC-MS/MS quantification in clinical pharmacokinetic and bioequivalence studies.

Stereospecific Pharmacology Investigations of Thrombin Inhibition

The 2- to 3-fold superior anticoagulant activity of 21S-Argatroban over 21R-Argatroban across multiple coagulation parameters (CT, RT, PT, aPTT, TT) [2] establishes this compound as a critical probe for investigating stereochemical determinants of direct thrombin inhibition. Researchers studying structure-activity relationships of peptidomimetic thrombin inhibitors require the isolated 21S epimer to decouple the contributions of individual stereoisomers from the clinical mixture.

Process Development and Quality Control for Argatroban API Manufacturing

The specialized separation methods required to isolate optically pure 21S-Argatroban—including alcohol/water reflux recrystallization over 5–10 hour cycles [5]—make this compound valuable for validating synthetic routes and purification protocols in API manufacturing. Quality control laboratories utilize pure 21S-Argatroban to establish system suitability parameters for chiral chromatographic methods and to verify that manufacturing processes consistently meet the 65:35 diastereoisomer specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21S-Argatroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.